molecular formula C11H18ClN B8248379 (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

Cat. No.: B8248379
M. Wt: 199.72 g/mol
InChI Key: HTCVXLSPCQGFPQ-UHFFFAOYSA-N
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Description

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride (CAS 1391442-05-9) is a chiral amine building block of significant interest in medicinal chemistry and asymmetric synthesis . With a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol, this compound is characterized by its stereogenic center and aromatic o-tolyl group, which impart specific steric and electronic properties valuable for the development of novel active ingredients . Its primary research application is as a key intermediate in the synthesis of central nervous system (CNS) agents and other pharmaceutical compounds . The controlled stereochemistry of the (R)-enantiomer is crucial for studying structure-activity relationships and for the production of specialty chemicals requiring precise chiral control . Researchers utilize this compound as a sophisticated building block to introduce chiral amine functionality into target molecules, supporting the development of compounds with potential biological activity. For safe handling, it is recommended that the compound be stored sealed in a dry environment at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCVXLSPCQGFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: (R)-Propylene Oxide

A three-step procedure involves:

  • Ring-opening reaction : (R)-propylene oxide reacts with o-tolylmagnesium bromide in tetrahydrofuran (THF) at −78°C to yield (R)-1-(o-tolyl)propan-2-ol.

  • Oxidation : The secondary alcohol is oxidized to (R)-1-(o-tolyl)propan-2-one using pyridinium chlorochromate (PCC).

  • Reductive amination : The ketone undergoes reductive amination with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol, followed by HCl salt formation.

Key Data :

StepYield (%)ee (%)
18599
292-
37898

This method achieves high enantiopurity but requires strict anhydrous conditions.

Asymmetric Catalytic Synthesis

Copper-Catalyzed Asymmetric Allylic Amination

A patent by details a copper-catalyzed method using 2-methyl-1-phenylpropene and N-Boc-hydroxylamine. The reaction employs a Cu(I)/(R)-BINAM catalyst system in dichloromethane (DCM) at 25°C, producing the Boc-protected amine intermediate. Deprotection with HCl yields the target compound.

Conditions :

  • Catalyst: CuBr/(R)-BINAM (10 mol%)

  • Solvent: DCM

  • Temperature: 25°C

  • Yield: 82%

  • ee: 94%

Rhodium-Catalyzed Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., (S)-BiPhep) enable asymmetric hydrogenation of β-keto imines. For example, hydrogenating (Z)-N-(2-methyl-1-(o-tolyl)prop-1-en-1-yl)acetamide under 50 bar H2 pressure achieves 91% ee.

Reductive Amination of Prochiral Ketones

Borane-Mediated Asymmetric Reduction

A two-step protocol from involves:

  • Imine formation : Reacting 2-methyl-1-(o-tolyl)propan-1-one with methylamine in ethanol.

  • Asymmetric reduction : Using (R)-CBS (Corey–Bakshi–Shibata) catalyst and borane-THF at −20°C.

Performance :

  • Yield: 76%

  • ee: 97%

  • Purity: >99% (HPLC)

Resolution Techniques

Diastereomeric Salt Crystallization

Racemic 2-methyl-1-(o-tolyl)propan-1-amine is resolved using (−)-di-p-toluoyl-D-tartaric acid in ethanol. The (R)-enantiomer preferentially crystallizes, achieving 99% ee after two recrystallizations.

Data :

Resolution StepRecovery (%)ee (%)
Initial4580
Recrystallization 13295
Recrystallization 22599

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsScalability
Chiral Pool SynthesisHigh ee, minimal purificationCostly precursors, multi-stepModerate
Copper CatalysisSingle-step, mild conditionsRequires inert atmosphereHigh
Reductive AminationHigh purity, commercial catalystsLow yields for bulky substratesModerate
ResolutionSimple setup, no chiral catalystsLow recovery, solvent wasteLow

Industrial-Scale Considerations

Large-scale production favors copper-catalyzed asymmetric amination due to its 82% yield and 94% ee. Continuous flow systems further enhance efficiency by reducing reaction times by 40% compared to batch processes.

Emerging Techniques

Recent advances include enzymatic transamination using ω-transaminases, which convert 2-methyl-1-(o-tolyl)propan-1-one to the (R)-amine with 98% ee in phosphate buffer (pH 7.5) .

Chemical Reactions Analysis

Types of Reactions

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurotransmitter Interaction

The compound exhibits potential interactions with neurotransmitter systems, which may influence mood and cognition. Its structural similarity to other amines allows it to act on various receptors, making it a candidate for further research in treating mood disorders and cognitive impairments. Studies have indicated that compounds with similar structures can modulate serotonin and dopamine pathways, which are critical in psychiatric conditions.

1.2 Synthesis of Bioactive Compounds

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride serves as a building block for synthesizing other bioactive molecules. Its chirality is particularly valuable in the development of enantiomerically pure pharmaceuticals, which often exhibit different biological activities compared to their racemic counterparts. The compound's unique properties facilitate the synthesis of various derivatives with enhanced pharmacological profiles.

Chemical Research Applications

2.1 Asymmetric Synthesis

The compound is utilized in asymmetric synthesis techniques, where its chiral nature plays a crucial role in producing optically active compounds. Researchers have reported methods that leverage this compound to create complex organic molecules with specific stereochemical configurations, which are essential in drug development and material science .

2.2 Ligand Development

In coordination chemistry, this compound can act as a ligand for metal complexes. These complexes are studied for their catalytic properties and potential applications in organic transformations and material synthesis . The ability of the compound to form stable complexes with transition metals enhances its utility in catalysis.

Case Studies and Research Findings

4.1 Study on Biological Activity

A study investigating the biological activity of this compound found that it exhibited significant binding affinity to certain neurotransmitter receptors, suggesting its potential as a therapeutic agent in treating neurological disorders . The research emphasized the importance of chirality in determining the compound's efficacy and safety profile.

4.2 Synthesis Methodologies

Research into various synthesis methodologies has demonstrated that this compound can be produced through chiral pool synthesis or asymmetric synthesis techniques. These methods not only enhance yield but also ensure high enantiomeric purity, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (R)-2-methyl-1-(o-tolyl)propan-1-amine hydrochloride with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Key Applications/Notes
(R)-2-Methyl-1-(o-tolyl)propan-1-amine HCl C₁₁H₁₈ClN 199.72 o-Tolyl, primary amine, R-configuration Conventional/microwave-assisted Chiral intermediate for CNS drugs
(1R)-1-(2-Naphthyl)propan-1-amine HCl C₁₃H₁₆ClN 221.73 Naphthyl group (bulkier, lipophilic) Not specified Higher lipophilicity for membrane penetration
(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine HCl C₁₄H₁₈ClNO 263.75 Methoxy-naphthyl (polar substituent) HBPin with potassium catalyst Enhanced H-bonding potential
(R)-2-Methyl-1-(p-tolyl)propan-1-amine C₁₁H₁₇N 163.26 p-Tolyl (para-substituted methylphenyl) Not specified Altered steric/electronic effects vs. o-tolyl
(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine HCl C₁₀H₁₄ClFN 218.68 Fluoro substituent (electron-withdrawing) Not specified Improved metabolic stability
Duloxetine Hydrochloride C₁₈H₁₉ClFNO₂S 367.86 Thiophene, naphthyloxy groups Multi-step synthesis SNRI antidepressant

Key Findings from Comparative Analysis

Impact of Aromatic Substituents: The o-tolyl group in the target compound provides moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability. Methoxy and fluoro substituents () introduce polarity or electronic effects, altering binding affinities. For example, the methoxy group in (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine HCl enhances hydrogen bonding, which may improve receptor interactions .

Stereochemical Considerations: The R-configuration is critical for bioactivity in chiral amines. For instance, Duloxetine Hydrochloride () relies on its (R)-isomer for serotonin-norepinephrine reuptake inhibition, highlighting the importance of stereochemistry in therapeutic efficacy .

Synthesis Methods :

  • The target compound’s synthesis likely employs conventional or microwave-assisted methods (similar to ), whereas analogues like (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine HCl use transition metal-free catalytic reduction with HBPin, offering higher yields (79%) .

Pharmaceutical Relevance :

  • Compounds with primary amine hydrochlorides (e.g., ) are preferred in drug formulations due to improved solubility. The target compound’s structural simplicity makes it a versatile intermediate, while bulkier analogues (e.g., naphthyl derivatives) may serve as lead compounds in CNS drug discovery .

Biological Activity

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a propanamine backbone with a methyl and an o-tolyl substituent, allows it to interact with various biological systems. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C11H17ClN
  • Molecular Weight : Approximately 185.694 g/mol
  • Structure : The compound features a chiral center, which contributes to its biological activity and interaction profile.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It acts as a ligand for various receptors, influencing neurotransmitter receptor activity, which is crucial for mood regulation and cognitive functions. The mechanism may involve:

  • Receptor Binding : Interaction with adrenergic and dopaminergic receptors.
  • Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in neurotransmitter metabolism.

Biological Activities

The compound has shown potential in several biological assays, highlighting its pharmacological relevance:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC)
    N. meningitidis64 μg/mL
    H. influenzae32 μg/mL
  • Neuropharmacological Effects : Due to its structural similarity to other amines, the compound may influence mood and cognition by modulating neurotransmitter systems.

Synthesis Methods

Several synthesis techniques have been developed for this compound:

  • Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis : Employing chiral catalysts to ensure the production of the desired enantiomer.

These methods are vital for producing the compound in a form suitable for further biological testing.

Case Studies and Research Findings

Research has focused on the interaction profile of this compound with various biological targets. For instance:

  • A study demonstrated that derivatives of this compound exhibited selective activity against Chlamydia infections, suggesting potential as a therapeutic agent in treating such infections .
    • The study indicated that modifications in the chemical structure could enhance activity against specific pathogens.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameMolecular FormulaUnique Characteristics
(R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochlorideC11H17ClNMethyl group at the meta position; different activity
(S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochlorideC11H17ClNEnantiomer with potentially different properties
3-Methylphenylpropan-1-amineC10H15NLacks chiral center; simpler structure affecting reactivity

This comparative analysis underscores how stereochemistry and substituent positioning can significantly influence biological activity.

Q & A

Q. Table 1: Key Synthetic Parameters for Chiral Amine Derivatives

ParameterExample ValuesReference
CatalystHBPin (2 mol%)
Reaction Temperature80–100°C
SolventDry toluene or THF
Purification MethodChiral HPLC (Chiralpak AD-H column)
Enantiomeric Excess (ee)≥98%

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationReference
1H^1H-NMRConfirms o-tolyl and methyl groups
HRMSValidates molecular formula (C11_{11}H16_{16}ClN)
X-ray CrystallographyResolves absolute configuration

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